
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as Compound A, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and inflammation. Specifically, this compound A has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and CDK6, which play a critical role in the cell cycle. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound A has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce the production of inflammatory mediators in animal models of inflammation, leading to a reduction in inflammation and associated tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A in lab experiments is its potent activity against cancer cells and inflammation, which makes it a promising candidate for further development as a drug. However, one limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several potential future directions for research on 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound A and to identify potential molecular targets for drug development. Finally, more in-depth studies are needed to evaluate the safety and efficacy of this compound A in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A involves the reaction of 2-nitroaniline, phenethylamine, pyridine-3-carboxylic acid hydrazide, and phosphorus oxychloride in a solvent mixture of dichloromethane and ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of this compound A is typically around 50%.
Applications De Recherche Scientifique
2-nitro-N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline A has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound A has been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propriétés
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-26(28)19-13-16(21-24-20(25-29-21)17-7-4-11-22-14-17)8-9-18(19)23-12-10-15-5-2-1-3-6-15/h1-9,11,13-14,23H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJPFBCFUMFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
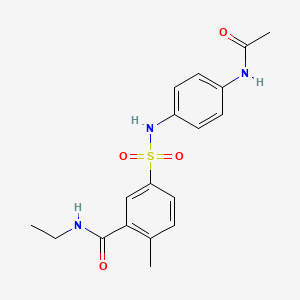

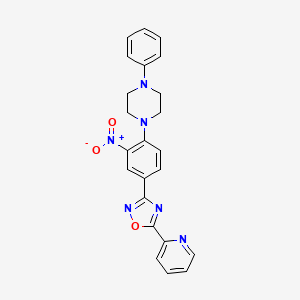
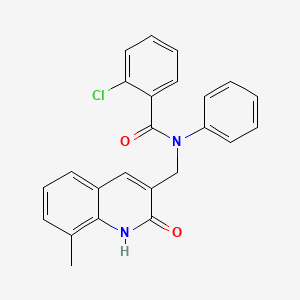
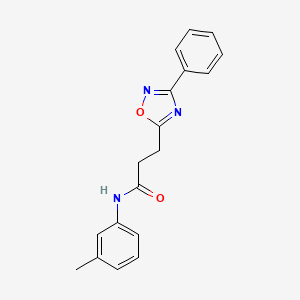
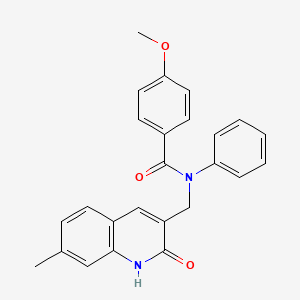
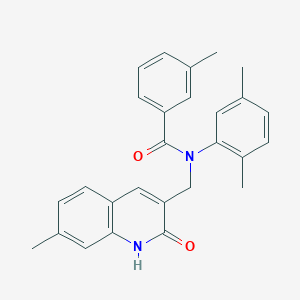
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

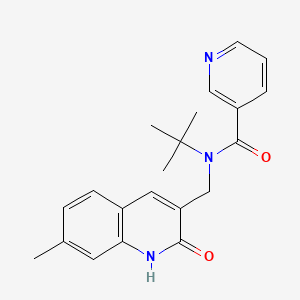
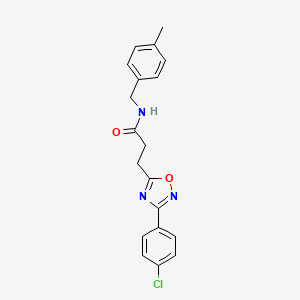

![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)

